(R)-4-Amino-1-benzylpyrrolidin-2-one
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Overview
Description
®-4-Amino-1-benzylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1-benzylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as benzylamine.
Cyclization: The precursor undergoes cyclization to form the pyrrolidinone ring.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-4-Amino-1-benzylpyrrolidin-2-one often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1-benzylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
®-4-Amino-1-benzylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ®-4-Amino-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-1-benzylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
4-Amino-1-benzylpyrrolidin-2-one: The racemic mixture containing both ®- and (S)-enantiomers.
Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-4-Amino-1-benzylpyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4R)-4-amino-1-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m1/s1 |
InChI Key |
ZBULGGJXBMLOKD-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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